Dibenamine - 51-50-3

Dibenamine

Catalog Number: EVT-267670
CAS Number: 51-50-3
Molecular Formula: C16H18ClN
Molecular Weight: 259.77 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
An alpha adrenergic antagonist.
Source and Classification

Dibenamine, specifically N-(2-chloroethyl)dibenzylamine, is derived from dibenzylamine. It is categorized under the class of non-selective alpha-adrenergic antagonists. The compound is notable for its irreversible binding to adrenergic receptors, distinguishing it from reversible antagonists like prazosin. Dibenamine's unique mechanism of action has made it a subject of extensive pharmacological studies.

Synthesis Analysis

The synthesis of dibenamine involves several steps, typically starting from dibenzylamine. One common method includes the reaction of dibenzylamine with 2-chloroethylamine hydrochloride. The following outlines a general synthesis route:

  1. Starting Material: Dibenzylamine.
  2. Reagent: 2-Chloroethylamine hydrochloride.
  3. Reaction Conditions: The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or dimethylformamide.
  4. Purification: Post-reaction, dibenamine is purified using techniques such as recrystallization or chromatography to obtain a high-purity product.

The synthesis process can vary based on the desired yield and purity levels, but maintaining appropriate temperature and reaction times is crucial for optimizing results.

Molecular Structure Analysis

Dibenamine has a molecular formula of C17_{17}H20_{20}ClN and a molar mass of approximately 287.80 g/mol. The molecular structure features:

  • Two Benzyl Groups: These contribute to its lipophilicity and receptor binding characteristics.
  • Chloroethyl Side Chain: This functional group is responsible for the compound's reactivity and interaction with adrenergic receptors.

The three-dimensional conformation of dibenamine allows it to fit into the binding sites of adrenergic receptors effectively, facilitating its antagonistic action.

Chemical Reactions Analysis

Dibenamine undergoes several chemical reactions, primarily related to its function as an antagonist:

  1. Irreversible Binding: Dibenamine forms covalent bonds with alpha-adrenergic receptors, leading to prolonged receptor blockade.
  2. Metabolism: In vivo, dibenamine is metabolized primarily in the liver, where it may undergo N-dealkylation and hydrolysis, producing various metabolites that can also exhibit pharmacological activity.

These reactions are critical for understanding the drug's efficacy and potential side effects.

Mechanism of Action

Dibenamine acts by irreversibly binding to alpha-adrenergic receptors (both alpha-1 and alpha-2 subtypes). This binding prevents catecholamines (such as norepinephrine) from activating these receptors, leading to:

  • Vasodilation: Resulting in decreased peripheral resistance and lower blood pressure.
  • Inhibition of Adrenergic Effects: Reducing symptoms associated with pheochromocytoma, such as hypertension and tachycardia.

Studies indicate that the action of dibenamine can last for several hours post-administration due to its irreversible nature, making it effective for managing chronic conditions.

Physical and Chemical Properties Analysis

Dibenamine exhibits several notable physical and chemical properties:

  • Appearance: Typically exists as a white crystalline powder.
  • Solubility: Soluble in organic solvents like ethanol and chloroform but poorly soluble in water.
  • Melting Point: The melting point ranges between 90°C to 92°C.
  • pKa Value: Dibenamine has a pKa value around 9.0, indicating its basic nature.

These properties influence its formulation in pharmaceutical preparations and its behavior in biological systems.

Applications

Dibenamine has several applications in medical science:

  1. Hypertension Treatment: It is used primarily for managing severe hypertension, particularly in cases resistant to other treatments.
  2. Pheochromocytoma Management: Dibenamine helps control blood pressure spikes associated with this tumor type by blocking adrenergic stimulation.
  3. Research Tool: Due to its irreversible binding properties, it serves as a valuable tool in pharmacological research for studying adrenergic receptor functions.
Introduction to Dibenamine in Pharmacological Research

Historical Context and Discovery of Dibenamine as an Adrenergic Blocker

The discovery of Dibenamine (N,N-dibenzyl-β-chloroethylamine) in the mid-1940s by pharmacologist Maurice Nickerson marked a revolutionary advancement in autonomic pharmacology. This synthetic compound emerged during a period of intense scientific debate regarding adrenergic receptor classification. Prior to Dibenamine's introduction, researchers struggled to explain how catecholamines could produce opposing physiological effects (e.g., vasoconstriction versus vasodilation) across different tissues. The prevailing theories, championed by Walter Bradford Cannon and Arturo Rosenblueth, proposed the existence of two distinct neurotransmitters—"sympathin E" (excitatory) and "sympathin I" (inhibitory). This concept was fundamentally challenged by Henry Hallett Dale's earlier work demonstrating that ergotoxine could reverse epinephrine's pressor effects, suggesting differential tissue responses to a single transmitter [1].

Dibenamine's significance stemmed from its unique irreversible binding properties to adrenergic receptors, a characteristic that distinguished it from earlier reversible antagonists. Pharmacological investigations revealed that Dibenamine produced long-lasting blockade of catecholamine-induced vasoconstriction and pressor responses that persisted even after the compound was cleared from circulation. This property made it an indispensable experimental tool. Raymond Ahlquist's landmark 1948 paper leveraged compounds like Dibenamine to systematically classify adrenergic receptors into α and β subtypes based on agonist potency orders (epinephrine > norepinephrine >> isoproterenol for α-receptors versus isoproterenol > epinephrine > norepinephrine for β-receptors) [1] [9]. Dibenamine specifically antagonized α-adrenergic responses (e.g., vasoconstriction, uterine contraction) while leaving β-adrenergic responses (e.g., vasodilation, bronchodilation) intact. This selective blockade provided the first definitive pharmacological evidence supporting Ahlquist's dual-receptor hypothesis, fundamentally reshaping adrenergic pharmacology [1] [3] [7].

Table 1: Key Historical Milestones in Adrenergic Receptor Classification Using Dibenamine

YearResearcherExperimental ApproachKey Contribution
1906-1913Henry Hallett DaleErgotoxine + epinephrine in animalsDemonstrated differential tissue responses to catecholamines
1948Raymond AhlquistRank-order potency of agonists ± blockadeProposed α/β receptor classification based on Dibenamine studies
Mid-1940sMaurice NickersonSynthesis and in vivo characterizationDeveloped Dibenamine as first irreversible α-adrenergic antagonist
1948D.T. Marsh et al.Dibenamine analogs on smooth muscleConfirmed irreversible blockade supporting single transmitter concept

Role of Dibenamine in Elucidating Adrenergic Receptor Mechanisms

Dibenamine's covalent interaction mechanism with α-adrenergic receptors provided unprecedented insights into receptor structure and function. Biochemical studies revealed that Dibenamine acts as a nitrogen mustard analog, undergoing cyclization to form a highly reactive aziridinium ion intermediate. This electrophile forms a stable covalent bond (specifically, an alkylation) with nucleophilic residues—likely cysteine thiol groups—within the α-adrenergic receptor's ligand-binding pocket [2] [4] [5]. This covalent modification explained its irreversible effects: even after extensive washing, tissues treated with Dibenamine remained refractory to catecholamine stimulation until new receptor synthesis occurred. This contrasted sharply with competitive antagonists whose effects could be overcome by increasing agonist concentration [2] [4].

The receptor subtype selectivity of Dibenamine proved instrumental in characterizing physiological responses. Research demonstrated that Dibenamine effectively blocked both α₁ (postsynaptic) and α₂ (presynaptic autoreceptor) subtypes, though with subtle differences in kinetics. This non-selectivity paradoxically aided receptor characterization: by abolishing all α-mediated responses, researchers could isolate and study β-adrenergic effects in various tissues. For example, Dibenamine pretreatment revealed that epinephrine's vasodilatory effect in coronary arteries was mediated by β₂-adrenergic receptors, as this response persisted while α-mediated vasoconstriction was abolished [1] [3] [7]. Furthermore, Dibenamine's blockade of presynaptic α₂ autoreceptors enhanced neurotransmitter release, providing evidence for autoreceptor feedback inhibition mechanisms [1] [9].

Table 2: Dibenamine's Mechanistic Contributions to Adrenergic Receptor Pharmacology

Mechanistic AspectExperimental EvidenceSignificance
Irreversible BindingPersistent blockade after washout; receptor recovery dependent on de novo synthesisConfirmed receptor macromolecules as discrete molecular targets
Covalent Bond FormationInhibition by thiol-protecting agents; structure-activity relationships of analogsIdentified nucleophilic residues (likely cysteine) in receptor binding pocket
G Protein Coupling ElucidationBlockade of catecholamine-induced phospholipase C activation and Ca²⁺ mobilizationLinked α-receptors to Gq-protein-mediated signaling pathways
Receptor Reserve QuantificationDifferential blockade of maximal agonist responses in various tissuesRevealed tissue-specific receptor density variations and agonist efficacy

Dibenamine paved the way for understanding receptor-effector coupling. By selectively blocking α-receptors, researchers demonstrated that norepinephrine's contractile effects in vascular smooth muscle involved Gq-protein-mediated activation of phospholipase C (PLC). This enzyme catalyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) hydrolysis, generating inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers calcium release from sarcoplasmic reticulum, while DAG activates protein kinase C—both essential for smooth muscle contraction [1] [3] [7]. Dibenamine's blockade of these responses provided pharmacological evidence for this signaling cascade long before the molecular identification of G proteins or PLC isoforms. Additionally, Dibenamine helped characterize receptor reserve (spare receptors) by demonstrating that tissues with high receptor density required near-complete receptor occupancy for response inhibition, while tissues with low reserve showed proportional blockade [1] [9].

The legacy of Dibenamine extends to modern therapeutics through its chemical derivatives. Phenoxybenzamine, developed shortly after Dibenamine, retained the irreversible α-blockade but exhibited improved potency and pharmacokinetics, leading to clinical applications in pheochromocytoma management [2] [4]. The structural insights gained from Dibenamine's mechanism informed the design of later α-adrenergic antagonists, including subtype-selective agents like prazosin (α₁-selective) and yohimbine (α₂-selective) [7] [9]. Dibenamine thus established the pharmacological foundation for targeting adrenergic receptors in cardiovascular, genitourinary, and neurological disorders.

Properties

CAS Number

51-50-3

Product Name

Dibenamine

IUPAC Name

N,N-dibenzyl-2-chloroethanamine

Molecular Formula

C16H18ClN

Molecular Weight

259.77 g/mol

InChI

InChI=1S/C16H18ClN/c17-11-12-18(13-15-7-3-1-4-8-15)14-16-9-5-2-6-10-16/h1-10H,11-14H2

InChI Key

GSLWSSUWNCJILM-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CN(CCCl)CC2=CC=CC=C2

Solubility

Soluble in DMSO

Synonyms

Chlorethylamine, Dibenzyl
Dibenamine
Dibenzyl Chlorethylamine
Dibenzylchlorethamine

Canonical SMILES

C1=CC=C(C=C1)CN(CCCl)CC2=CC=CC=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.